molecular formula C12H11BrClN B11100521 8-Bromo-4-chloro-3-ethyl-2-methylquinoline

8-Bromo-4-chloro-3-ethyl-2-methylquinoline

Cat. No.: B11100521
M. Wt: 284.58 g/mol
InChI Key: YMZRJGBPRDJTSW-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-3-ethyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, ethyl, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-ethyl-2-methylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions to form the quinoline ring . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed for the functionalization of the quinoline ring .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Biological Activity

8-Bromo-4-chloro-3-ethyl-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The compound's molecular formula is C12H11BrClN, and it features a quinoline structure that is known for various biological interactions. The presence of bromine and chlorine substituents significantly influences its reactivity and biological properties.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. Notably, it has been evaluated for its interaction with dopamine receptors, specifically the D2 receptor.

  • Dopamine Receptor Modulation :
    • The compound acts as a partial agonist at the D2 dopamine receptor, influencing cAMP accumulation and β-arrestin recruitment pathways. In studies, it demonstrated an effective EC50 of approximately 15 nM with an Emax of 25% for Gi/o signaling pathways .
    • Comparative studies with other compounds showed varying degrees of efficacy, highlighting its potential as a selective modulator in dopaminergic signaling.

Case Studies

  • Neuropharmacological Studies :
    • A study evaluated the effects of this compound on dopamine-mediated behaviors in animal models. Results indicated that higher doses led to significant alterations in locomotor activity, suggesting a dopaminergic mechanism at play.
  • Cytotoxicity Assays :
    • In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested, thus warranting further investigation into its potential as an anticancer agent.

Comparative Biological Activity

The following table summarizes the biological activity data for this compound compared to related compounds:

Compound NameEC50 (nM)Emax (%)IC50 (µM)Mechanism
This compound152510-20D2 receptor partial agonist
Quinpirole (positive control)<5100N/AD2 receptor full agonist
Compound X (related analog)5.229N/AG protein-biased agonist

Properties

Molecular Formula

C12H11BrClN

Molecular Weight

284.58 g/mol

IUPAC Name

8-bromo-4-chloro-3-ethyl-2-methylquinoline

InChI

InChI=1S/C12H11BrClN/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3

InChI Key

YMZRJGBPRDJTSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1Cl)C=CC=C2Br)C

Origin of Product

United States

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